molecular formula C9H6O3 B1330693 1-Benzofuran-5-carboxylic acid CAS No. 90721-27-0

1-Benzofuran-5-carboxylic acid

Cat. No. B1330693
CAS RN: 90721-27-0
M. Wt: 162.14 g/mol
InChI Key: GTWXSZIQNTUNKR-UHFFFAOYSA-N
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Description

1-Benzofuran-5-carboxylic acid is a chemical compound that belongs to the benzofuran family, characterized by a fused benzene and furan ring structure with a carboxylic acid moiety at the fifth position. This structural motif is found in various biologically active compounds and is of interest in medicinal chemistry for its potential therapeutic applications.

Synthesis Analysis

The synthesis of benzofuran derivatives has been explored in several studies. For instance, benzofuran-based carboxylic acid derivatives have been synthesized featuring benzoic or hippuric acid moieties linked to benzofuran tails via an ureido linker . Another approach described the synthesis of 2-(benzofuran-2-yl)benzo[h]quinoline-3-carboxylic acid derivatives through a one-pot reaction involving ethyl 2-(chloromethyl)benzo[h]quinoline-3-carboxylate and various substituted salicylaldehydes . Additionally, libraries based on benzofuran scaffolds have been efficiently synthesized using salicylaldehydes, aryl boronic acids or halides, and primary or secondary amines .

Molecular Structure Analysis

Molecular docking studies, structural and spectroscopic properties of benzofuran-carboxylic acids derivatives have been investigated using DFT calculations. The studies include analysis of monomeric and dimeric species, with a focus on understanding the reactivity of the molecule through molecular electrostatic potential and frontier molecular orbitals analysis . The structural optimization and vibrational properties of these compounds have been thoroughly examined, providing insights into their molecular behavior.

Chemical Reactions Analysis

Benzofuran derivatives have been involved in various chemical reactions. For example, (E)-3-(1-Benzofuran-2-yl)propenoic acid was prepared and further converted to different compounds, including benzofuro[3,2-c]pyridine derivatives, which were used for the preparation of metal complexes . The reactivity of these compounds under different conditions highlights the versatility of the benzofuran scaffold in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their structural features. The study of benzene-1,3,5-tricarboxamide derivatives, which include benzofuran motifs, revealed that minor changes in side arm functionality can significantly affect their self-assembly behavior, morphological, and thermal properties . These findings underscore the importance of structural modifications in tuning the properties of benzofuran-based compounds.

Safety And Hazards

1-Benzofuran-5-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

properties

IUPAC Name

1-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWXSZIQNTUNKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344276
Record name 1-Benzofuran-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzofuran-5-carboxylic acid

CAS RN

90721-27-0
Record name 5-Benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90721-27-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzofuran-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzofuran-5-Carboxylic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A stirred mixture of methyl benzofuran-5-carboxylate (1.3 g, 7.38 mmol) in MeOH (51 mL) and sodium hydroxide (41 mL of a 5% aqueous solution) is heated to 65° C. for 4 h. The mixture is cooled to rt, and MeOH is removed in vacuo. The remaining aqueous layer is extracted with CH2Cl2. The CH2Cl2 layer is discarded, and the aqueous layer is acidified to pH=1 with concentrated hydrochloric acid. The aqueous layer is extracted with CHCl3. The organic layer is washed with water, dried (MgSO4), filtered and concentrated in vacuo to afford 1.2 g (98%) of benzofuran-5-carboxylic acid as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 12.9, 8.30, 8.11, 7.92, 7.69, 7.09.
Quantity
1.3 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
51 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
M Saitoh, J Kunitomo, E Kimura… - Journal of medicinal …, 2009 - ACS Publications
Glycogen synthase kinase 3β (GSK-3β) inhibition is expected to be a promising therapeutic approach for treating Alzheimer’s disease. Previously we reported a series of 1,3,4-…
Number of citations: 134 pubs.acs.org
S Iqbal, M Kesherwani, S Dixit… - Int. J. Innov. Res …, 2015 - researchgate.net
… Based on binding free energy (ΔG), compound 4g (6-hydroxy - 2-phenyl -3-{2-[3- ( trifluoromethyl ) phenyl]ethynyl}-1- benzofuran -5-carboxylic acid ) which has more favorable binding …
Number of citations: 4 www.researchgate.net
A Fritsche, H Deguara, M Lehr - Synthetic communications, 2006 - Taylor & Francis
The tert‐butyl esters of indole‐5‐carboxylic acid and related compounds such as benzofuran‐ and benzothiophene‐5‐carboxylic acid were readily accessed by reacting the appropriate …
Number of citations: 6 www.tandfonline.com
S Cheenpracha - 2004 - kb.psu.ac.th
Part I Chemical Constituents from the Seeds of Cerbera manghas Phytochemical studies of the crude methylene chloride extract from the fresh seeds of Cerbera manghas led to …
Number of citations: 3 kb.psu.ac.th
C Prompanya, T Dethoup, L Gales, M Lee, JAC Pereira… - Marine Drugs, 2016 - mdpi.com
… Therefore, compound 6a was identified as 2-(2-hydroxypropan-2-yl)-2,3-dihydro-1-benzofuran-5-carboxylic acid. A literature search revealed that compound 6a has the same flat …
Number of citations: 30 www.mdpi.com
MR Friedman, KJ Toyne, JW Goodby… - Journal of Materials …, 2001 - pubs.rsc.org
The synthesis and transition temperatures are reported for several 2-(4-alkyl- and 4-alkoxy-phenyl)-5-cyano-1-benzofurans, 2-(4′-alkylbiphenyl-4-yl)-5-cyano- and 5-(4′-alkylbiphenyl…
Number of citations: 34 pubs.rsc.org
A Monteillier, S Cretton, O Ciclet, L Marcourt… - Journal of …, 2017 - Elsevier
… The NMR data revealed a 2,3-dihydro-2H-1-benzofuran-5-carboxylic acid moiety as indicated by the three … -2-yl)-1-hydroxyethyl]-2,3-dihydro-2H-1-benzofuran-5-carboxylic acid. …
Number of citations: 37 www.sciencedirect.com
BM Kemkuignou, AY Moussa, C Decock… - Journal of Natural …, 2022 - ACS Publications
… Therefore, the structure of compound 2 was established as 6-hydroxy-2-(2-hydroxypropan-2-yl)-4-methyl-7-(3-methylbut-2-en-1-yl)-2,3-dihydro-1-benzofuran-5-carboxylic acid named …
Number of citations: 8 pubs.acs.org
G Tresadern, I Velter, AA Trabanco… - Journal of Medicinal …, 2020 - ACS Publications
We describe the hit-to-lead exploration of a [1,2,4]triazolo[1,5-a]pyrimidine phosphodiesterase 2A (PDE2A) inhibitor arising from high-throughput screening. X-ray crystallography …
Number of citations: 14 pubs.acs.org
F Pin, J Vercouillie, A Ouach, S Mavel, Z Gulhan… - European journal of …, 2014 - Elsevier
… Compound 11 was prepared from the 1-benzofuran-5-carboxylic acid and was isolated after purification as a white solid (218 mg, 77%). mp 135–137 C. R f (CH 2 Cl 2 /MeOH 9/1) 0.16. …
Number of citations: 27 www.sciencedirect.com

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